iGRD peptide

integrin binding αvβ3 binding affinity

iGRD peptide (commonly referred to as iRGD, CAS 1392278-76-0) is a 9-amino acid cyclic tumor-penetrating peptide with the sequence CRGDKGPDC. It functions through a bifunctional mechanism: the RGD motif first mediates binding to αvβ3/αvβ5 integrins on tumor vasculature, followed by proteolytic cleavage to expose a C-terminal RXXK/R motif that binds neuropilin-1 (NRP-1), activating the C-end Rule (CendR) pathway for enhanced tissue penetration.

Molecular Formula C35H57N13O14S2
Molecular Weight 948.0 g/mol
Cat. No. B15604112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiGRD peptide
Molecular FormulaC35H57N13O14S2
Molecular Weight948.0 g/mol
Structural Identifiers
InChIInChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)
InChIKeyYHTTWXCDIRTOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What Is iGRD Peptide (iRGD): Sequence, Structure, and Scientific Procurement Context


iGRD peptide (commonly referred to as iRGD, CAS 1392278-76-0) is a 9-amino acid cyclic tumor-penetrating peptide with the sequence CRGDKGPDC . It functions through a bifunctional mechanism: the RGD motif first mediates binding to αvβ3/αvβ5 integrins on tumor vasculature, followed by proteolytic cleavage to expose a C-terminal RXXK/R motif that binds neuropilin-1 (NRP-1), activating the C-end Rule (CendR) pathway for enhanced tissue penetration . This dual-targeting mechanism fundamentally distinguishes iRGD from standard linear RGD peptides and other integrin-targeting agents.

Why Generic Linear RGD Peptides Cannot Substitute for iGRD/iRGD in Tumor Targeting Applications


Linear RGD peptides such as GRGDSP exhibit substantially lower integrin-binding affinity than their cyclic counterparts and lack the secondary NRP-1–binding functionality entirely. Comparative studies show that cyclic RGD peptides display approximately 10-fold higher affinity for integrins than linear GRGDSP due to pre-organization of the RGD triad into a constrained, bioactive conformation . Furthermore, linear RGD peptides serve only as competitive integrin antagonists without the proteolytic activation mechanism that enables iRGD to penetrate deep into tumor parenchyma [1]. Substituting iRGD with linear GRGDSP or other simple RGD analogs results in loss of both enhanced binding avidity and the tissue-penetrating CendR pathway activation, fundamentally compromising tumor accumulation and extravasation efficiency.

Quantitative Comparative Evidence: iGRD/iRGD vs. Linear RGD Peptides and Other Comparators


Integrin αvβ3 Binding Affinity: Cyclic iRGD vs. Linear GRGDSP

Cyclic RGD peptides exhibit approximately 10-fold higher integrin-binding affinity compared to linear GRGDSP due to conformational constraint and pre-organization of the RGD triad into the bioactive orientation . This class-level inference establishes that the cyclic scaffold of iRGD confers substantially enhanced target engagement relative to linear RGD alternatives.

integrin binding αvβ3 binding affinity cyclic vs linear peptide

Anti-Metastatic Efficacy: iRGD vs. Standard RGD Peptides in Spontaneous Metastasis Models

iRGD potently inhibits spontaneous metastasis in mice through its NRP-1–binding RXXK (CendR) motif, an activity not mediated by the integrin-binding RGD motif [1]. In contrast, conventional RGD peptides block tumor cell seeding by interfering with αv integrin functions and inhibit experimental metastasis from intravenously injected tumor cells, but do not possess the secondary tissue-penetrating mechanism [1].

metastasis inhibition CendR pathway neuropilin-1 in vivo efficacy

Plasma Half-Life and Tumor Retention: iRGD/CEND-1 In Vivo Pharmacokinetic Profile

iRGD (CEND-1) demonstrates a plasma half-life of approximately 25 minutes in mice and 2 hours in patients following intravenous administration [1]. Despite rapid systemic clearance, tumors retained significant [³H]-CEND-1 for several hours post-administration, while healthy tissues cleared the peptide by 3 hours [1]. In hepatocellular carcinoma mouse models, tumor-penetrating activity remained elevated for at least 24 hours after a single CEND-1 dose [1].

pharmacokinetics plasma half-life tumor retention CEND-1

Tumor Accumulation Enhancement with MMP-2 Cleavable iRGD Conjugates

In 2D and 3D DU-145 prostate cancer cell models, HPMA copolymer-doxorubicin conjugated to iRGD via an MMP-2–cleavable linker (P-DOX-PLGLAG-iRGD) demonstrated higher DOX accumulation compared to control groups including P-DOX alone and P-DOX co-administered with free iRGD [1]. The conjugate produced greater G2/M arrest and stronger cytotoxicity against DU-145 cells than P-DOX + iRGD or P-DOX [1]. The highest penetration ability in 3D multicellular tumor spheroids was achieved with the covalently conjugated iRGD construct [1].

MMP-2 responsive HPMA copolymer drug delivery tumor penetration

iGRD/iRGD Peptide: Evidence-Based Procurement Scenarios for Research and Development


Tumor-Targeted Nanoparticle and Liposomal Formulation Development

iRGD is incorporated into lipid-based delivery systems (e.g., DSPE-PEG-iRGD) to confer tumor-targeting and tissue-penetrating capabilities to nanoparticles and liposomes [1]. The dual-receptor targeting mechanism enables enhanced accumulation and deep penetration of payloads into tumor tissue, as demonstrated by increased DOX accumulation in 3D tumor spheroids when iRGD is covalently conjugated via MMP-2–cleavable linkers [2]. This application leverages the cyclic structure's higher integrin affinity (~10-fold over linear RGD) and the CendR-mediated penetration pathway, which linear RGD peptides lack entirely .

Combination Therapy Enhancement with Co-Administered Chemotherapeutics

iRGD (CEND-1) is used clinically and preclinically as a tumor-penetrating enhancer co-administered with anticancer agents to improve drug delivery and therapeutic index [1]. The favorable PK profile (plasma t½ ~2 h in humans, ~25 min in mice) with sustained tumor retention and ≥24 h penetration activity after a single dose supports intermittent dosing schedules in combination regimens [2]. Unlike simple integrin-targeting peptides, iRGD's bifunctional mechanism actively remodels the tumor microenvironment to facilitate co-administered drug access, an activity not achievable with linear RGD peptides or integrin antagonists alone .

Anti-Metastatic Therapeutic Development

iRGD demonstrates potent inhibition of spontaneous metastasis in mouse models through its CendR/NRP-1 pathway, an activity distinct from the integrin-blocking mechanism of standard RGD peptides [1]. The peptide induces chemorepulsion and collapse of cellular processes in a CendR- and NRP-1–dependent manner, providing a mechanism-based rationale for anti-metastatic therapeutic development [2]. This application is uniquely enabled by iRGD's bifunctional architecture, as linear RGD peptides inhibit only experimental metastasis via integrin antagonism without addressing spontaneous metastatic spread .

Integrin-Mediated Cell Adhesion Inhibition in Basic Research

iRGD serves as a soluble integrin-blocking RGD-based peptide suitable for cell adhesion and migration studies. The cyclic scaffold confers enhanced integrin-binding avidity compared to linear RGD peptides [1]. Unlike the linear GRGDSP peptide (IC50 ~1.97 μM in αvβ3 binding assays [2]), cyclic RGD peptides exhibit substantially higher potency due to conformational constraint. For researchers requiring both integrin antagonism and subsequent tissue-penetration studies, iRGD provides a single tool compound covering both functionalities, whereas linear RGD peptides provide only the former.

Quote Request

Request a Quote for iGRD peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.